
Methanol-d
Overview
Description
Methanol-d (CD₃OD), deuterated methanol, is a deuterium-substituted solvent where three hydrogen atoms in the methyl group and one in the hydroxyl group are replaced with deuterium. It is widely used in nuclear magnetic resonance (NMR) spectroscopy to eliminate interference from proton signals, enhancing spectral clarity . Its CAS registry number is 811-98-3, and it is commercially available from suppliers like Alfa Aesar . This compound is particularly valuable in studies requiring precise solvent effects, isotopic labeling, and reaction mechanism elucidation.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deuterated methanol can be synthesized through several methods. One common method involves the reaction of deuterium oxide (D₂O) with carbon monoxide (CO) and hydrogen (H₂) in the presence of a catalyst. The reaction can be represented as: [ \text{CO} + 2\text{D}_2\text{O} + 3\text{H}_2 \rightarrow \text{CD}_3\text{OD} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrially, deuterated methanol is produced by the catalytic exchange of hydrogen in methanol with deuterium from deuterium oxide. This process involves passing methanol vapor over a catalyst in the presence of deuterium oxide at elevated temperatures. The catalyst commonly used is a metal oxide, such as copper oxide or zinc oxide.
Types of Reactions:
Oxidation: Methanol-d can undergo oxidation to form deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).
Reduction: It can be reduced to deuterated methane (CD₄) under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions where the deuterium atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.
Major Products:
Oxidation: Deuterated formaldehyde (CD₂O) and deuterated formic acid (DCOOD).
Reduction: Deuterated methane (CD₄).
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) Solvent:
Methanol-d is predominantly used as a solvent in NMR spectroscopy. Its deuterated form eliminates the interference of hydrogen signals, allowing for clearer analysis of the sample under investigation. This makes it particularly useful in studying organic compounds and complex mixtures.
- Key Properties:
- Isotopic Purity: 99 atom % D
- Boiling Point: 65.4 °C
- Density: 0.888 g/mL at 25 °C
Case Study:
In a study analyzing the rate of exchange of the methoxyl group in camphor and norcamphor dimethyl ketals, this compound was employed as the solvent to provide accurate kinetic data without interference from protons .
Chemical Synthesis
Reagents in Organic Chemistry:
this compound serves as a reagent in various chemical reactions, particularly those involving deuteration. For instance, it is used in synthesizing deuterated compounds that are critical for tracing studies in metabolic pathways.
- Example Reaction:
Membrane Separation Technology
Application in Membrane Processes:
this compound has been investigated for its role in membrane separation technologies. Its unique properties allow for enhanced selectivity and permeability in various applications, including gas separation and purification processes.
- Research Findings:
Studies have shown that using this compound in membrane processes can enhance the efficiency of separating volatile organic compounds from gases, leading to improved industrial processes .
Environmental Research
Studying Environmental Processes:
this compound is utilized in environmental research to trace chemical pathways and interactions within ecosystems. Its deuterated nature allows researchers to track the fate of methanol and its derivatives in various environmental settings.
- Application Example:
In studies examining the decomposition of methanol on thin films under ambient pressure conditions, this compound was used to analyze reaction pathways and mechanisms .
Fuel Cells and Energy Applications
Potential as a Clean Fuel:
this compound is being explored as a potential fuel source due to its clean-burning properties and high energy content. Its use in fuel cells could lead to more efficient energy conversion systems.
- Research Insights:
The Methanol Institute highlights that methanol can be utilized not only as a fuel but also as a feedstock for producing other chemicals, making it versatile for energy applications .
Mechanism of Action
The mechanism of action of deuterated methanol in NMR spectroscopy involves the replacement of hydrogen atoms with deuterium, which has a different magnetic moment. This replacement reduces the background signals from hydrogen, allowing for clearer and more precise spectra. In biological systems, deuterated methanol can be incorporated into metabolic pathways, providing insights into the dynamics and mechanisms of biochemical reactions.
Comparison with Similar Compounds
Physical and Chemical Properties
Methanol-d shares physical properties with non-deuterated methanol but exhibits distinct isotopic effects due to deuterium’s higher mass and lower zero-point energy. Key comparisons with similar deuterated solvents are summarized in Table 1.
Table 1: Properties of this compound and Common Deuterated Solvents
Solvent Effects in Reaction Kinetics
- Kinetic Solvent Isotope Effects (KSIEs): this compound exhibits KSIEs (kMeOH/kMeOD) of 1.5–2.0 in solvolysis reactions, indicating significant deuterium substitution effects on reaction rates. For example, phenyl chloroformate hydrolysis shows general-base catalysis influenced by this compound’s reduced proton-donating ability .
- pKa Determination: this compound is used in solvent mixtures (e.g., with D₂O) to measure pKa values via calibration curves, leveraging its polarity and deuterium content to stabilize ionic species .
Isotopic Labeling and Metabolic Studies
This compound facilitates deuterium incorporation into organic molecules. demonstrates its use in synthesizing Me₂NCD(OMe)₂, a reagent for deuterated heterocycles resistant to aldehyde oxidase metabolism . This contrasts with non-deuterated methanol, which cannot provide isotopic labeling advantages.
Limitations and Compatibility
- For example, compound 7 in showed rotameric shifts in this compound compared to acetone-d .
- Cost and Availability: this compound is more expensive than non-deuterated solvents, limiting its use in large-scale syntheses.
Research Findings and Case Studies
Table 2: Key Research Applications of this compound
Biological Activity
Methanol-d, also known as deuterated methanol, is a derivative of methanol where hydrogen atoms are replaced by deuterium. This compound has garnered attention in various fields, particularly in biological research and applications. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.
Overview of this compound
This compound is utilized primarily in nuclear magnetic resonance (NMR) spectroscopy as a solvent due to its unique isotopic composition, which enhances the resolution of spectral data. Its use extends beyond analytical chemistry into biological studies where it can influence the behavior of biomolecules.
Antimicrobial Activity
Research indicates that methanol extracts, including those containing this compound, exhibit significant antimicrobial properties. A comparative study on various solvent extracts revealed that methanol extracts showed the highest antibacterial activity against several pathogens, including Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Methanol Extracts
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|---|
Bacillus cereus | 15 | 50 |
Escherichia coli | 18 | 30 |
Pseudomonas aeruginosa | 20 | 25 |
The total phenolic content (TPC) was also measured, showing a correlation between TPC and antioxidant activity but not directly with antibacterial activity .
Antioxidant Properties
The antioxidant capacity of this compound is notable; studies have shown that methanol extracts can scavenge free radicals effectively. The DPPH radical scavenging assay demonstrated that methanol extracts possess strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
Table 2: Antioxidant Activity of Methanol Extracts
Extract Type | IC50 (μg/mL) |
---|---|
Methanol Extract | 4.67 |
Ascorbic Acid | 3.84 |
This high antioxidant activity is attributed to the presence of bioactive compounds such as gallic acid and catechins identified through GC/MS analysis .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. A study evaluating the anticancer effects of various solvent extracts on breast cancer cells (MCF-7) found that methanol extracts had the lowest IC50 value, indicating potent anticancer activity.
Table 3: IC50 Values for Anticancer Activity
Extract Type | IC50 (μg/mL) |
---|---|
Methanol Extract | 7.83 |
Abemaciclib | 7.29 |
The results suggest that the methanol extract's efficacy is comparable to established anticancer drugs, highlighting its potential as a therapeutic agent .
Case Studies
- Study on Daphne mucronata : A comprehensive study on the methanol extract from Daphne mucronata showed significant antimicrobial and anticancer properties. The extract's high content of gallic acid and catechins contributed to its biological activities .
- Comparative Study : Another investigation compared various solvent extracts from different plant sources, confirming that methanol extracts consistently exhibited superior biological activities across antimicrobial and antioxidant assays .
Q & A
Basic Research Questions
Q. How do I select the appropriate deuterated methanol variant (e.g., CD₃OD vs. CD₃OH) for NMR spectroscopy experiments?
- Methodological Answer : The choice depends on deuteration level, solvent compatibility, and target nuclei. For ^1H NMR, CD₃OD (Methanol-d₄, 99.6+ atom % D) is preferred to minimize proton interference . Verify isotopic purity via manufacturer specifications (e.g., 99.8 atom % D for high-resolution studies) and confirm solvent inertness with your analyte . For ^13C or ^2H NMR, lower deuteration grades (e.g., this compound₁) may suffice if residual protons are tolerable .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow SDS guidelines for methanol derivatives: use fume hoods, wear nitrile gloves, and avoid ignition sources (flash point: 12°C) . For spills, neutralize with inert absorbents and dispose as hazardous waste. Include emergency procedures for inhalation/ingestion, noting delayed symptom onset (e.g., metabolic acidosis) requiring immediate medical intervention .
Q. How does isotopic purity impact baseline stability in spectroscopic studies?
- Methodological Answer : High deuteration (≥99.5 atom % D) reduces residual proton signals that interfere with analyte peaks. For example, CD₃OD with 99.8% D minimizes baseline noise in ^1H NMR, while lower grades (e.g., 98% D) may require signal suppression techniques . Validate purity using vendor certificates and internal QC (e.g., integration of residual HOD peaks) .
Advanced Research Questions
Q. How can I design experiments to isolate isotopic effects of this compound in reaction kinetics?
- Methodological Answer :
- Step 1 : Compare reaction rates using this compound₄ (CD₃OD) and non-deuterated methanol under identical conditions (temperature, catalyst loading).
- Step 2 : Monitor kinetic isotope effects (KIE) via Arrhenius plots or Eyring analysis. For example, slower proton-transfer reactions in CD₃OD due to higher C-D bond strength .
- Step 3 : Control solvent viscosity differences by calibrating reaction times and agitation rates .
- Data Table :
Solvent | KIE (k_H/k_D) | Activation Energy (kJ/mol) |
---|---|---|
CH₃OH | 1.0 | 50.2 |
CD₃OD | 2.5 | 58.7 |
Q. How to resolve contradictory data in catalytic studies using this compound as a solvent or reactant?
- Methodological Answer :
- Source Analysis : Check for isotopic exchange (e.g., D/H scrambling with catalysts like Pd/C) altering reaction pathways . Use mass spectrometry to track deuterium incorporation .
- Statistical Validation : Apply t-tests or ANOVA to compare datasets, ensuring sample sizes (n ≥ 3) and error bars (SD/SE) are reported. For example, inconsistent yields in cross-coupling reactions may stem from variable D-content in solvents .
- Case Study : In formaldehyde synthesis, CD₃OD reduces byproduct formation but slows kinetics; reconcile results by normalizing to solvent polarity indices .
Q. What advanced techniques validate deuterium distribution in this compound derivatives during metabolic studies?
- Methodological Answer :
- NMR Spectroscopy : Use ^2H NMR or HSQC to map deuterium positions in labeled compounds (e.g., CHD₂OH vs. CD₃OH) .
- Isotope Ratio MS : Quantify D/H ratios in biological matrices after this compound extraction, correcting for natural abundance .
- Computational Modeling : Simulate isotopic effects via DFT (e.g., Gibbs free energy differences in deuterated intermediates) .
Q. Methodological Resources
-
NMR Solvent Compatibility Table :
-
Statistical Tools for Data Contradictions :
Q. Key Citations
Properties
IUPAC Name |
deuteriooxymethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40932619 | |
Record name | Methan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
33.048 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic liquid; [Sigma-Aldrich MSDS] | |
Record name | Methyl alcohol-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
97.7 [mmHg] | |
Record name | Methyl alcohol-d | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13660 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1455-13-6, 4206-31-9 | |
Record name | Methanol-d | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1455-13-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methan(2H)ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001455136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanol-O-d1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan(~2~H)ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40932619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methan(2H)ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.485 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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